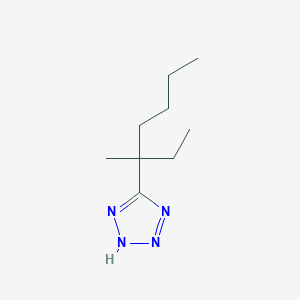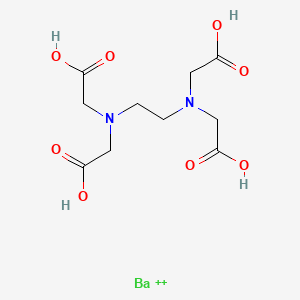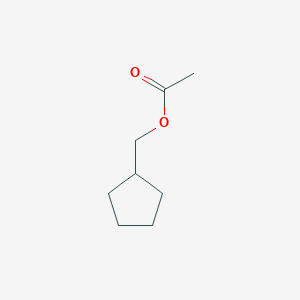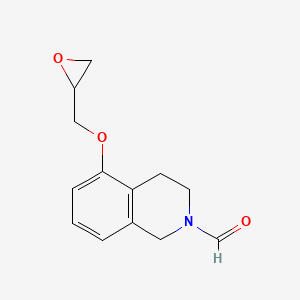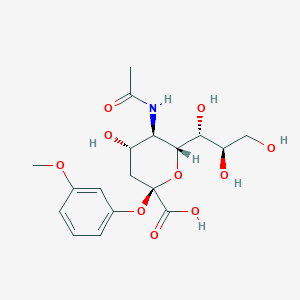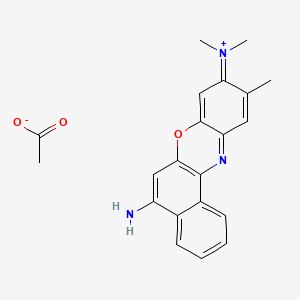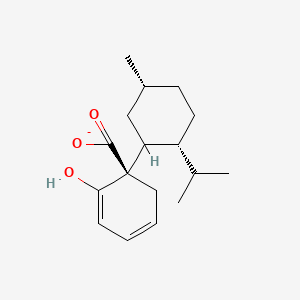
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound with a complex structure It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with a methyl and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The salicylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of various industrial products, including cosmetics and fragrances.
Mecanismo De Acción
The mechanism of action of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: A simpler ester of salicylic acid with a methyl group.
Ethyl salicylate: An ester of salicylic acid with an ethyl group.
Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.
Uniqueness
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its complex cyclohexyl structure with multiple substituents. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
93966-40-6 |
|---|---|
Fórmula molecular |
C17H25O3- |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(1R)-2-hydroxy-1-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13-,14?,17-/m1/s1 |
Clave InChI |
HHJUQKQNWTWFHP-YGMFQNGZSA-M |
SMILES isomérico |
C[C@@H]1CC[C@@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C |
SMILES canónico |
CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


